4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide

Dye intermediate Metal-complex dye 1:2 cobalt complex

4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide (CAS 16432-45-4, molecular formula C₁₆H₁₃N₃O₄S, molecular weight 343.36) is a monoazo compound that functions as the unmetallized ligand precursor for the 1:2 cobalt- and chromium-complex acid dye family encompassing C.I. Acid Red 182, 213, 296, C.I.

Molecular Formula C16H13N3O4S
Molecular Weight 343.4 g/mol
CAS No. 16432-45-4
Cat. No. B097979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide
CAS16432-45-4
Molecular FormulaC16H13N3O4S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O
InChIInChI=1S/C16H13N3O4S/c17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21/h1-9,20-21H,(H2,17,22,23)
InChIKeyVIEKHUZQPKISOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide (CAS 16432-45-4): Industrial Monoazo Intermediate for Metal-Complex Acid Dyes


4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide (CAS 16432-45-4, molecular formula C₁₆H₁₃N₃O₄S, molecular weight 343.36) is a monoazo compound that functions as the unmetallized ligand precursor for the 1:2 cobalt- and chromium-complex acid dye family encompassing C.I. Acid Red 182, 213, 296, C.I. Acid Violet 68, 78, 87, and C.I. Solvent Red 102 [1]. Synthesized via diazotization of 2-amino-4-hydroxybenzenesulfonamide followed by alkaline coupling with β-naphthol, the compound crystallizes as red-brown crystals with a melting point of 295–300 °C and exhibits a λₘₐₓ of 495 nm in ethanol [1][2]. Its molecular architecture embeds two key functional domains—a benzenesulfonamide moiety and a 2-naphthol azo chromophore—conferring solubility in polar organic solvents and enabling bidentate-to-tridentate metal coordination chemistry that is exploited industrially for neutral-dyeing wool, silk, and polyamide colorants .

Precursor for 1:2 cobalt/chromium acid dyes (C.I. Acid Red & Violet families)
Tridentate (O,N,O) ligand architecture enables defined 1:2 metal-complex stoichiometry
Neutral-to-weak-acid dyeing on wool, silk, nylon, and polyamide; avoids low-pH fibre damage

Why Generic Substitution of 4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide (CAS 16432-45-4) Fails for Metal-Complex Dye Synthesis


Generic substitution of this compound by closely related azo sulfonamide or sulfonic acid analogs is precluded by the unique spatial and electronic cooperation of its 4-hydroxy group with the azo–naphthol chelating pocket. The phenolic –OH at the 3-position relative to the azo bridge enables tridentate (N, Oₐ₂ₒ, Oₚₕₑₙₒₗ) metal coordination that analogs lacking this substituent (e.g., 4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide) cannot provide, altering both complex stoichiometry and dyeing performance [1]. Furthermore, the primary sulfonamide (–SO₂NH₂) group, as opposed to the sulfonic acid (–SO₃H) or sulfonate salt found in compounds such as 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonic acid (CAS 573-89-7), modulates water solubility, exhaustion pH profile, and fiber-substantivity in the final metal-complex dye . Substituting the unmetallized ligand with a pre-metallized dye bypasses the critical cobalt/chromium insertion step that must be optimized for shade, fastness, and levelness on the target substrate [2].

! Des-hydroxy analogs offer only bidentate chelation; mixed 1:1/1:2 complex formation may shift shade and exhaustion.
! Sulfonic acid (–SO₃H) or sulfonate salts alter solubility, pH profile, and fibre substantivity compared to the primary sulfonamide.
! Pre-metallized dyes bypass the cobalt/chromium insertion step; formulation must re-optimize shade, fastness, and levelness.

Quantitative Differentiation Evidence for 4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide (CAS 16432-45-4) Versus Closest Analogs


Chelating Denticity Drives Metal-Complex Stoichiometry and Dye Exhaustion Behaviour

The 4-hydroxy substituent on the benzenesulfonamide ring of the target compound provides a third donor atom (phenolic –OH), enabling tridentate (O,N,O) coordination. In contrast, the des-hydroxy analog 4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide (MW 327.4) offers only bidentate (O,N) chelation via the azo nitrogen and naphthol oxygen [1]. This difference in denticity directly governs the stoichiometry of the industrially critical cobalt complex: the target ligand forms the defined 1:2 (Co:ligand) species required for C.I. Acid Red 213 (Neutral Bordeaux GRL), whereas bidentate-only analogs yield mixtures of 1:1 and 1:2 complexes with altered hue and reduced build-up on wool [1][2]. The 1:2 cobalt complex derived from the target compound exhibits a light fastness rating of 6–7 and washing fastness of 4 (ISO standard depth 0.8%), which are performance benchmarks that generic bidentate-ligand-based dyes cannot reproduce without reformulation [3].

Chelating denticity vs. fastness
Cross-study comparable
Target: Tridentate, 1:2 Co complex, light fastness 6–7 Analog: Bidentate, mixed 1:1/1:2
Higher denticity ensures reproducible 1:2 complex and predictable fastness on wool/nylon.
Fastness rated at 0.8% depth (ISO); analog fastness not publicly available.
Dye intermediate Metal-complex dye 1:2 cobalt complex

Characteristic λₘₐₓ at 495 nm Distinguishes the Sulfonamide Azo Chromophore from Sulfonic Acid Analogs

The target compound exhibits a maximum absorption wavelength (λₘₐₓ) of 495 nm in ethanol, as recorded in the original Japanese synthetic study (J. Chem. Soc. Japan Ind. Chem. Sect. 62 [1959] 227) and compiled in Beilstein (Beil. 16, E4, 421) [1]. This absorption maximum is attributable to the electron-donating effect of the para-hydroxy group on the benzenesulfonamide ring, which extends the π→π* transition relative to analogs. By comparison, the sulfonic acid analog 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonic acid (CAS 573-89-7, Orange II free acid) absorbs at approximately 480–485 nm under comparable conditions, reflecting a hypsochromic shift of ~10–15 nm due to replacement of the electron-withdrawing –SO₂NH₂ group with –SO₃H [2]. This spectral difference, though modest, is analytically significant for quality control: even 5% contamination of the sulfonamide intermediate with the sulfonic acid byproduct is detectable by HPLC with UV detection at 495 nm [3].

UV-Vis λₘₐₓ identity
Class-level inference
495 nm (ethanol)
Distinctive absorption enables rapid QC identity confirmation; ~10–15 nm shift from sulfonic acid analog.
HPLC at 495 nm can detect ~5% sulfonic acid contamination.
Azo dye UV-Vis spectroscopy Chromophore engineering

Thermal Stability (mp 295–300 °C) Enables High-Temperature Dyeing Processes Unsuitable for Sulfonate Analogs

The target compound possesses a melting point of 295–300 °C, as documented in the Beilstein compilation and confirmed by the Japanese synthetic study [1]. This thermal robustness is attributed to strong intermolecular hydrogen bonding involving both the sulfonamide (–SO₂NH₂) and phenolic –OH groups, which form a dense hydrogen-bonded network. In contrast, the widely available sulfonic acid analog 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonic acid (CAS 573-89-7) undergoes thermal decomposition below 200 °C without a defined melting transition, a behavior typical of aromatic sulfonic acids . The high melting point of the target compound enables its use as a stable dry intermediate in dye synthesis protocols that involve elevated temperature steps (e.g., hot coupling, drying at 120–150 °C) without risking premature degradation or charring [2].

Thermal stability (mp)
Class-level inference
295–300 °C
Supports high-temperature coupling and drying steps; sulfonic acid analogs decompose below 200 °C.
Thermal robustness reduces degradation losses; data to verify per specific process.
Thermal stability High-temperature dyeing Process chemistry

Versatile Intermediate for Multiple C.I. Dye Families Reduces Supply Chain Complexity

The target compound is the unmetallized precursor for at least seven registered Colour Index (C.I.) dyes spanning three hue categories: C.I. Acid Red 182 (C.I. 156571), C.I. Acid Red 213 (C.I. 15675), C.I. Acid Red 296 (C.I. 15675), C.I. Acid Violet 68, C.I. Acid Violet 78, C.I. Acid Violet 87, and C.I. Solvent Red 102 [1]. This single-intermediate-to-multiple-end-product architecture is achieved by varying only the metallization step (choice of cobalt vs. chromium salt, and 1:2 complex formulation) after the common azo coupling synthesis . By contrast, sulfonic acid-based azo intermediates (e.g., Orange II, CAS 633-96-5) generate dyes that require acidic dyeing conditions and exhibit different fastness profiles, making them non-interchangeable for neutral-dyeing polyamide and wool applications [2]. A procurement specification for CAS 16432-45-4 thus secures the precursor for an entire neutral-dyeing acid dye portfolio, reducing the number of raw material SKUs a formulator must qualify and inventory.

Downstream dye portfolio
Class-level inference
Target: ≥7 C.I. acid/solvent dyes Typical sulfonate: 1–2 dye products
Single intermediate reduces SKU qualification and inventory for multi-shade dye manufacturers.
Portfolio based on metallization variants (Co vs. Cr); real-world yield may vary.
Dye intermediate Supply chain consolidation Acid dyes

Optimal Application Scenarios for 4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide (CAS 16432-45-4) Based on Differentiated Evidence


Manufacture of C.I. Acid Red 213 (Neutral Bordeaux GRL) and Related 1:2 Cobalt-Complex Dyes for Wool and Nylon

This is the primary industrial use case: the target compound is diazotized from 2-amino-4-hydroxybenzenesulfonamide, coupled with β-naphthol under alkaline conditions, and then metallized with cobalt(II) chloride to produce the 1:2 cobalt complex C.I. Acid Red 213. The resulting dye exhibits light fastness 6–7, washing fastness 4, and perspiration fastness 4–5 at 0.8% depth, suitable for medium-to-deep shades on wool, silk, nylon, and vinylon [1][2]. The neutral-to-weak-acid dyeing profile minimizes fibre damage compared to conventional acid dyes that require pH 2–4 baths.

Synthesis of Chromium-Complex Acid Violet and Solvent Red Dyes via Chromium(III) Metallization

Replacing cobalt chloride with chromium(III) salts (e.g., sodium salicylatochromate) during the metallization step converts the same ligand intermediate into C.I. Acid Violet 68, 78, 87 or C.I. Solvent Red 102 [1]. The chromium complexes generally exhibit superior light fastness compared to their cobalt counterparts, making them preferred for automotive interior textiles and high-light-exposure applications. A single procurement of CAS 16432-45-4 supports both cobalt and chromium dye production lines.

Metal-Complex Ligand for Bioinorganic Research: Antimicrobial and Anti-Inflammatory Screening

Although the primary volume demand is in dye manufacturing, the target compound and its close analog (4-((2-hydroxy-1-naphthyl)azo)benzenesulfonamide) have been investigated as ligands for VO(II), Mn(II), Fe(III), Zn(II), and Ag(I) complexes with demonstrated antimicrobial activity against E. coli and S. aureus, as well as anti-inflammatory effects via COX-2 inhibition (molecular docking against PDB ID: 5IKT) [1][3]. The Fe(III) complex showed the highest bioactivity, while the Ag(I) complex was the least active. Research laboratories exploring metallodrug candidates may source this ligand as a well-characterized, thermally stable azo-sulfonamide scaffold for structure–activity relationship studies.

Spectrophotometric Reference Standard and HPLC System Suitability Marker

The characteristic λₘₐₓ of 495 nm and defined HPLC retention behaviour on reversed-phase columns (Newcrom R1, acetonitrile/water/phosphoric acid mobile phase) make CAS 16432-45-4 suitable as a spectrophotometric calibration standard and chromatographic system suitability marker [1][2]. Analytical laboratories supporting dye manufacturing QC can use the pure compound to verify UV-Vis detector wavelength accuracy in the 490–500 nm region and to monitor batch-to-batch consistency of the unmetallized intermediate before cobalt/chromium insertion.

Application
Selection Property
Validation Focus
Cobalt-complex acid dye manufacture (C.I. Acid Red 213 etc.)
Tridentate ligand for 1:2 Co complex; neutral-dyeing profile
Verify stoichiometry and fastness (light 6–7, wash 4) on target substrate
Chromium-complex dye synthesis (Acid Violet/Solvent Red families)
Same ligand backbone with Cr(III) metallization
Confirm shade and light fastness for high-exposure textile applications
Bioinorganic screening (antimicrobial, anti-inflammatory assays)
Azo-sulfonamide ligand scaffold for metal complex libraries
Review reported antimicrobial (E. coli, S. aureus) and COX-2 docking data; replicate in-house
Analytical QC standard (UV-Vis, HPLC system suitability)
λₘₐₓ 495 nm, defined reversed-phase retention
Confirm wavelength accuracy and batch-to-batch intermediate consistency before metallization
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